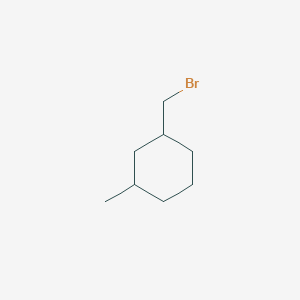

1-(Bromomethyl)-3-methylcyclohexane

Overview

Description

Synthesis Analysis

The synthesis of brominated cyclohexane derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-methylcyclohexane.Molecular Structure Analysis

The molecular structure of brominated cyclohexanes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography. The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods.Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Scientific Research Applications

Synthesis and Chemical Applications

A Convenient Approach to 1-Aminomethyl-1-Fluorocycloalkanes 1-(Bromomethyl)-3-methylcyclohexane is used in the synthesis of 1-aminomethyl-1-fluorocycloalkanes. A three-step synthesis starting from methylenecycloalkanes involves bromofluorination to produce 1-bromomethyl-1-fluorocycloalkanes, which are then converted to the target compound via azide substitution and hydrogenation. This synthesis provides a foundation for creating compounds useful in various chemical applications (Moens, D’hooghe, & Kimpe, 2013).

Substituted Cyclohexanes and Synthetic Challenges 1,3,5-Tris(bromomethyl)-1,3,5-trialkylcyclohexanes (alkyl = methyl, n-propyl) were synthesized from highly substituted cyclohexanes. The synthesis faced challenges due to strong proximity effects, showcasing the chemical complexity and reactivity of such compounds. This study provides insights into the synthetic challenges and reactivity patterns of heavily substituted cyclohexanes, indicating the nuanced chemical behavior of related compounds (Hofmann, Ren, Lough, & Fekl, 2006).

Combustion and Pyrolysis Studies

Methylcyclohexane Pyrolysis and Combustion Methylcyclohexane, a simple alkylated cyclohexane, is crucial in fuel surrogates. Its combustion chemistry is vital for developing kinetic models for larger cycloalkanes and practical fuels. Studies involving synchrotron vacuum ultraviolet photoionization mass spectrometry and molecular-beam sampling have identified numerous pyrolysis and flame intermediates. These insights are fundamental for understanding the combustion chemistry of cyclohexanes and their derivatives (Wang et al., 2014).

Kinetic and Mechanistic Studies

Kinetics and Mechanism of Heterolysis in Cyclohexanes Studies on the heterolysis of 1-bromo-1-methylcyclohexanes reveal the influence of the nucleofuge nature on activation parameters and the rate ratio in various solvents. Understanding the heterolysis pathways and solvent effects provides valuable knowledge about the reaction mechanisms of cyclohexanes and their derivatives. These findings are important for predicting reaction outcomes in different chemical environments (Dvorko, Koshchii, & Ponomareva, 2007).

Catalyst and Dehydrogenation Studies

Catalysts for Methylcyclohexane Dehydrogenation Methylcyclohexane (MCH) is an excellent hydrogen energy carrier. The Methylcyclohexane-toluene-hydrogen (MTH) cycle is promising for industrial application. Research focuses on developing catalysts with good stability, catalytic activity, and product selectivity under low temperature and high pressure. Understanding the dehydrogenation process is crucial for the industrialization of the MTH system (Meng et al., 2021).

Properties

IUPAC Name |

1-(bromomethyl)-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOJDDZASWXFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

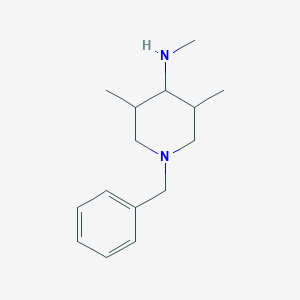

CC1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-37-7 | |

| Record name | 1-(bromomethyl)-3-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)